Cas no 315228-46-7 (6-Methylquinolin-3-ol)
6-Methylquinolin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Methylquinolin-3-ol
- 3-Hydroxy-6-methylquinoline
- 6-methyl-quinolin-3-ol
- 6-Methyl-chinolin-3-ol
- AK127182
- Ambcb5175190
- KB-249204
- SureCN2000504
- SB67851
- SCHEMBL2000504
- 315228-46-7
- CS-0282092
- DTXSID90622957
- 3-Quinolinol, 6-methyl-
- AKOS014320324
- EN300-624997
- ZB0070
- BSNXPXPWIJKKDH-UHFFFAOYSA-N
- SY339272
- MFCD00810415
- A10636
- DB-341870
-
- MDL: MFCD00810415
- Inchi: 1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3
- InChI Key: BSNXPXPWIJKKDH-UHFFFAOYSA-N
- SMILES: OC1=CN=C2C=CC(C)=CC2=C1
Computed Properties
- Exact Mass: 159.068413911g/mol
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 33.1Ų
6-Methylquinolin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000236-1g |
3-Hydroxy-6-methylquinoline |
315228-46-7 | 98% | 1g |
$614.03 | 2023-09-02 | |
| Chemenu | CM143692-1g |
6-Methylquinolin-3-ol |
315228-46-7 | 95% | 1g |
$430 | 2021-08-05 | |
| eNovation Chemicals LLC | D567526-1g |
3-Hydroxy-6-methylquinoline |
315228-46-7 | 95% | 1g |
$515 | 2024-05-24 | |
| Chemenu | CM143692-1g |
6-Methylquinolin-3-ol |
315228-46-7 | 95% | 1g |
$410 | 2023-02-17 | |
| eNovation Chemicals LLC | Y0976317-1g |
6-methylquinolin-3-ol |
315228-46-7 | 95% | 1g |
$500 | 2024-08-03 | |
| Enamine | EN300-624997-0.05g |
6-methylquinolin-3-ol |
315228-46-7 | 0.05g |
$1056.0 | 2023-05-23 | ||
| Enamine | EN300-624997-0.1g |
6-methylquinolin-3-ol |
315228-46-7 | 0.1g |
$1106.0 | 2023-05-23 | ||
| Enamine | EN300-624997-0.25g |
6-methylquinolin-3-ol |
315228-46-7 | 0.25g |
$1156.0 | 2023-05-23 | ||
| Enamine | EN300-624997-0.5g |
6-methylquinolin-3-ol |
315228-46-7 | 0.5g |
$1207.0 | 2023-05-23 | ||
| Enamine | EN300-624997-1.0g |
6-methylquinolin-3-ol |
315228-46-7 | 1g |
$1256.0 | 2023-05-23 |
6-Methylquinolin-3-ol Suppliers
6-Methylquinolin-3-ol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 6-Methylquinolin-3-ol
6-Methylquinolin-3-ol (CAS No: 315228-46-7)
The compound 6-Methylquinolin-3-ol (CAS No: 315228-46-7) is a significant organic molecule with a diverse range of applications in the fields of pharmacology, materials science, and organic synthesis. This compound, characterized by its quinoline skeleton with a hydroxyl group at position 3 and a methyl substituent at position 6, has garnered considerable attention due to its unique chemical properties and potential biological activities.
Recent studies have highlighted the antioxidant properties of 6-Methylquinolin-3-ol, making it a promising candidate for applications in the development of new therapeutic agents. Researchers have explored its ability to scavenge free radicals, which is crucial in preventing oxidative stress-associated diseases such as neurodegenerative disorders and cardiovascular conditions. The methyl group at position 6 has been shown to enhance the compound's stability and bioavailability, further underscoring its potential in drug design.
In addition to its antioxidant activity, 6-Methylquinolin-3-ol has demonstrated anticancer properties in preclinical models. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway. The hydroxyl group at position 3 plays a critical role in these interactions, contributing to the compound's ability to target specific cellular mechanisms involved in tumor progression.
The synthesis of 6-Methylquinolin-3-ol has also been optimized in recent years, with researchers developing efficient and environmentally friendly methods to produce this compound on a larger scale. One notable approach involves the use of catalytic hydrogenation techniques, which not only improve yield but also reduce the environmental footprint of the synthesis process.
Furthermore, 6-Methylquinolin-3-ol has found applications in the field of materials science, particularly in the development of advanced materials for optoelectronic devices. Its quinoline skeleton provides excellent electronic properties, making it a valuable component in the design of organic semiconductors and light-emitting diodes (LEDs). Recent advancements have focused on enhancing the compound's compatibility with existing materials to improve device performance and efficiency.
Another area of active research is the exploration of 6-Methylquinolin-3-ol as a precursor for more complex molecular architectures. By leveraging its structural versatility, chemists have successfully synthesized a range of derivatives with enhanced functionalities. For instance, the introduction of additional substituents has led to compounds with improved solubility and selectivity for specific biological targets.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize 6-Methylquinolin-3-ol with unprecedented precision. These advancements have not only confirmed the compound's molecular structure but also provided insights into its stereochemical properties, which are critical for understanding its biological interactions.
In conclusion, 6-Methylquinolin-3
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